Patent-Validated Intermediate Status for Empagliflozin and Dapagliflozin Synthesis
Methyl 5-iodo-2-methoxybenzoate is explicitly claimed and disclosed as an intermediate in multiple granted United States patents for the preparation of SGLT2 inhibitors, specifically gliflozin compounds such as empagliflozin and dapagliflozin [1]. In contrast, the 5-bromo analog (methyl 5-bromo-2-methoxybenzoate, CAS 7120-41-4) does not appear in these same patent disclosures for gliflozin-class SGLT2 inhibitor synthesis and is primarily referenced in generic building block catalogs without specific pharmaceutical route validation . This patent-specific inclusion establishes a regulatory and process-defined requirement that cannot be circumvented by analog substitution.
| Evidence Dimension | Explicit patent inclusion as SGLT2 inhibitor intermediate |
|---|---|
| Target Compound Data | Explicitly disclosed as intermediate in US 10,703,772 B2 and US 11,548,906 B2 for empagliflozin and dapagliflozin preparation [1] |
| Comparator Or Baseline | Methyl 5-bromo-2-methoxybenzoate (CAS 7120-41-4): not disclosed in these SGLT2 inhibitor process patents; cataloged as general organic synthesis building block |
| Quantified Difference | Target compound: 2 granted US patents with explicit intermediate role; Comparator: 0 such patent disclosures identified |
| Conditions | Patent literature analysis (USPTO, Google Patents) focused on SGLT2 inhibitor manufacturing routes |
Why This Matters
Patent-validated intermediate status eliminates process revalidation risk and ensures regulatory continuity for pharmaceutical manufacturing.
- [1] Mundla MV, Malyala S, Narani CP, et al. Processes for the preparation of SGLT-2 inhibitors, intermediates thereof. United States Patent US 10,703,772 B2. 2020-07-07. View Source
